![molecular formula C9H10N4 B2535215 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 3524-44-5](/img/structure/B2535215.png)
3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine
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Overview
Description
Pyrazolo-pyridine derivatives are a group of heterocyclic compounds that have attracted wide pharmaceutical interest due to their diverse biological activities . They are known to exhibit properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolo-pyridine derivatives often involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . Additionally, 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Molecular Structure Analysis
The molecular structure of these compounds often includes a pyrazole ring fused with a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures. Unfortunately, specific information about “3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine” was not found .Scientific Research Applications
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Researchers have developed methods for synthesizing pyrazolo[3,4-b]pyridine derivatives using 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine as a precursor. These methods emphasize environmentally friendly procedures, high yields, and the use of catalysts like ionic liquids and L-proline to facilitate the reactions. The synthesized compounds have been explored for their structural properties and potential as intermediates for further chemical transformations (Shi et al., 2010; Gunasekaran et al., 2014).
Bioactive Pyrazole Derivatives
A study focused on the synthesis, characterization, and investigation of the biological activities of various pyrazole derivatives, including antimicrobial and antitumor properties. The structural analysis revealed specific geometric parameters that could be correlated with the observed biological activities (Titi et al., 2020).
Green Synthesis Approaches
Efforts to develop greener synthesis methods have led to the discovery of water as a medium for reactions involving 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine under microwave irradiation. These methods highlight the importance of reducing environmental impact while achieving high yields and broad applicability (Shi et al., 2008).
Antiviral Activity of Pyrazole Derivatives
Research on the antiviral activity of new pyrazole derivatives synthesized from 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine has identified compounds with significant activity against herpes simplex virus type-1. This study emphasizes the potential of these compounds as leads for developing new antiviral drugs (Tantawy et al., 2012).
Novel Catalysts for Pyrazolo[3,4-b]pyridine Synthesis
Innovative catalysts have been designed to improve the synthesis efficiency of pyrazolo[3,4-b]pyridine derivatives, showcasing the utility of nanomagnetic particles and ionic liquids. These catalysts offer advantages in terms of recyclability, reaction conditions, and yields, contributing to the development of more sustainable chemical processes (Afsar et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-pyridin-4-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-9(10)13(12-7)8-2-4-11-5-3-8/h2-6H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVBZKPLBUPJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine |
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